molecular formula C9H15Cl3N2O2 B2710242 2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate CAS No. 303748-12-1

2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate

Cat. No.: B2710242
CAS No.: 303748-12-1
M. Wt: 289.58
InChI Key: BFHDQMRSLINGSC-AVHZNCSWSA-N
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Description

2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate is a versatile chemical compound with significant scientific potential. This compound is characterized by its unique structure, which includes a trichloromethyl group and a piperidine ring. It finds applications in various research areas, ranging from medicinal chemistry to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate typically involves the reaction of trichloroacetonitrile with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as automated reactors and in-line monitoring, are employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted products with various functional groups depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting their activity and function. The trichloromethyl group and piperidine ring play crucial roles in binding to the target sites, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 2,2,2-Trichloro-1-(piperidin-1-yl)ethanol
  • 2,2,2-Trichloro-1-(piperidin-1-yl)ethanone
  • 2,2,2-Trichloro-1-(piperidin-1-yl)ethanamide

Comparison: 2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine acetate is unique due to its acetate group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

acetic acid;2,2,2-trichloro-1-piperidin-1-ylethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3N2.C2H4O2/c8-7(9,10)6(11)12-4-2-1-3-5-12;1-2(3)4/h11H,1-5H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHDQMRSLINGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(CC1)C(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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